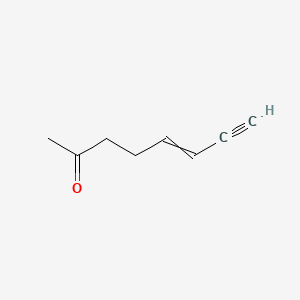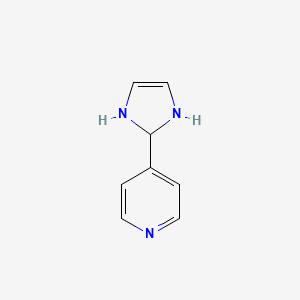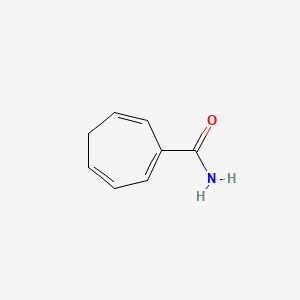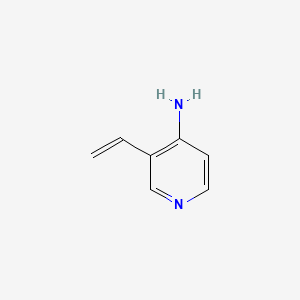
Bombinakinin-gap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bombinakinin-gap (BK-gap) is a small molecule that has been studied for its potential use in scientific research. BK-gap is a natural product derived from the Bombinakinin family of peptides, which are found in the venom of the Bombinakinin spider. BK-gap has been studied for its potential to be used as a tool in a variety of scientific research applications, such as in vitro and in vivo studies. BK-gap has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for the use of BK-gap in scientific research.
Scientific Research Applications
Bombinakinin-GAP in Appetite Control : A study identified a 28-amino acid peptide, Bombinakinin-GAP, from the skin secretions of the toad Bombina maxima. This peptide showed a significant decrease in food intake in rats when administered intracerebroventricularly, suggesting a potential role in controlling feeding behavior in the brain (Lai, Liu, Lee, & Zhang, 2003).
Co-expression with Bombinakinin M : Bombinakinin-GAP is coexpressed with Bombinakinin M, another peptide from Bombina maxima. This coexpression suggests a complex interplay of bioactive peptides in amphibian skin (Lee, Liu, Shen, Jin, & Zhang, 2005).
Pharmacological Potential : Bombinakinin-GAP and related peptides demonstrate pharmacological potential due to their bioactive properties. This includes their roles in various physiological processes, such as feeding behavior, and their interactions with other peptides and receptors (Lai et al., 2003); (Lee et al., 2005).
Novel Class of Bioactive Peptides : Bombinakinin-GAP represents a novel class of bioactive peptides from amphibian skin, with implications for understanding the evolution and diversity of peptide-based biological functions in different species (Lai et al., 2003).
properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYUZJQRZYPVMG-BFMDKFMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H219N39O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3228.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)



![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

